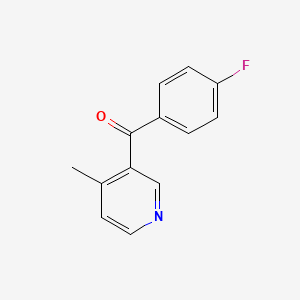

3-(4-Fluorobenzoyl)-4-methylpyridine

Descripción general

Descripción

3-(4-Fluorobenzoyl)-4-methylpyridine is an organic compound that belongs to the class of pyridines It features a fluorobenzoyl group attached to the third position of the pyridine ring and a methyl group at the fourth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorobenzoyl)-4-methylpyridine typically involves the following steps:

Friedel-Crafts Acylation: This step involves the acylation of 4-methylpyridine with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Fluorobenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced derivatives such as alcohols or amines.

Substitution: Substituted products with various functional groups replacing the fluorine atom.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

3-(4-Fluorobenzoyl)-4-methylpyridine plays a crucial role as an intermediate in the synthesis of several pharmaceutical agents. Its unique chemical structure allows it to exhibit significant biological activities, making it a valuable candidate in drug discovery.

Key Applications:

- Antimicrobial Activity: The compound has shown potential as an anti-tuberculosis agent, with studies indicating inhibitory effects against Mycobacterium tuberculosis. The interactions within its molecular structure, such as hydrogen bonding and π-π stacking, enhance its biological efficacy.

- Antipsychotic Medication Synthesis: It is utilized in synthesizing well-known antipsychotic drugs like Penfluridol and Haloperidol through the reduction of 3-(4-fluorobenzoyl)propionic acid.

Case Study: Anticancer Properties

Research indicates that derivatives of this compound can inhibit receptor tyrosine kinases (RTKs), such as c-Met and VEGFR-2, which are critical in tumor growth and angiogenesis. In vitro assays have demonstrated significant reductions in cancer cell proliferation.

| Activity Type | Assay Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| c-Met Inhibition | Enzyme Assay | 0.11 | |

| VEGFR-2 Inhibition | Enzyme Assay | 0.19 |

Agricultural Chemicals

In the agrochemical sector, this compound is used to formulate pesticides and herbicides. Its incorporation into these products enhances selectivity and effectiveness against specific pests while minimizing environmental impact .

Key Benefits:

- Improved Efficacy: The compound's unique properties allow for better targeting of pests, reducing the need for higher doses and thus lowering environmental toxicity.

Material Science

The compound is also significant in material science, particularly in the production of specialty polymers and coatings. Its thermal stability and chemical resistance make it suitable for various industrial applications.

Applications:

- Polymer Production: Used to create materials that require enhanced durability and resistance to chemical degradation.

Research Reagents

As a versatile reagent, this compound is employed in various organic synthesis reactions. This application aids researchers in developing new compounds with desired properties, facilitating innovation in chemical research .

Flavor and Fragrance Industry

Emerging research suggests potential applications in the flavor and fragrance industry due to its unique aromatic characteristics. This could lead to its incorporation into food products and perfumes .

Mecanismo De Acción

The mechanism of action of 3-(4-Fluorobenzoyl)-4-methylpyridine involves its interaction with specific molecular targets. The fluorobenzoyl group can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, influencing their activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues in biological molecules, modulating their function.

Comparación Con Compuestos Similares

Similar Compounds

4-Fluorobenzoyl Chloride: A precursor used in the synthesis of 3-(4-Fluorobenzoyl)-4-methylpyridine.

4-Methylpyridine: The starting material for the synthesis of the compound.

Fluorobenzene: A related compound with a simpler structure, used in various chemical reactions.

Uniqueness

This compound is unique due to the presence of both a fluorobenzoyl group and a methyl group on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for specialized applications in research and industry.

Actividad Biológica

3-(4-Fluorobenzoyl)-4-methylpyridine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a fluorobenzoyl group and a methyl group. The presence of fluorine enhances its lipophilicity, potentially influencing its biological interactions and pharmacokinetics.

The compound operates through several mechanisms, primarily involving interactions with biological macromolecules such as enzymes and receptors. Its activity can be summarized as follows:

- Enzyme Modulation : It can act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways. For instance, it may modulate the activity of enzymes involved in metabolic processes.

- Receptor Interaction : The compound may bind to specific receptors, altering signaling pathways that regulate cellular functions.

Biochemical Pathways

This compound is involved in multiple biochemical pathways:

- Amination Reactions : It participates in reactions that form new amines, which are crucial for synthesizing various biologically active compounds.

- Cross-Coupling Reactions : As a trifluoromethylpyridine derivative, it is known to engage in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for complex organic synthesis.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Anticancer Activity : Some studies have indicated potential anticancer properties. For example, derivatives of similar pyridine compounds have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may exhibit similar properties .

- Antimicrobial Properties : Research indicates that related compounds have demonstrated inhibitory effects against pathogens such as Mycobacterium tuberculosis, highlighting the potential for this compound in developing antimicrobial agents .

- Neuroprotective Effects : Compounds with similar structures have been explored for their ability to inhibit enzymes like acetylcholinesterase, which is relevant in treating neurodegenerative diseases such as Alzheimer's .

Study 1: Anticancer Activity

In a study examining the cytotoxicity of various pyridine derivatives, this compound was found to induce apoptosis in FaDu hypopharyngeal tumor cells. The compound exhibited significantly better cytotoxicity compared to standard treatments like bleomycin, suggesting its potential as an anticancer agent .

Study 2: Antimicrobial Efficacy

A structural analysis of related compounds revealed effective inhibition against Mycobacterium tuberculosis. The study utilized Hirshfeld surface analysis to elucidate intermolecular interactions critical for the observed biological activity .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. The compound's distribution within biological systems is influenced by:

- Metabolism : It undergoes biotransformation into various metabolites that may exhibit different biological activities. The formation of reactive metabolites can lead to cellular damage or toxicity at high doses.

- Dosage Effects : Studies indicate that low doses may provide beneficial effects, while higher doses could result in adverse outcomes. This dosage-dependent behavior underscores the importance of optimizing therapeutic applications .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

(4-fluorophenyl)-(4-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c1-9-6-7-15-8-12(9)13(16)10-2-4-11(14)5-3-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSSCJBHGYYUDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.